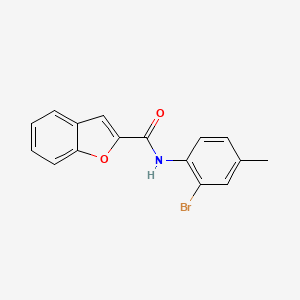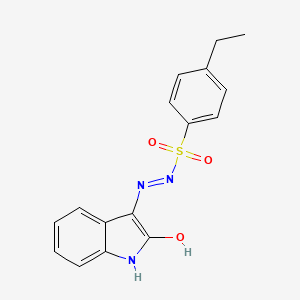![molecular formula C19H30N6O2 B5533225 5-butyl-2-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-2-oxoethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5533225.png)
5-butyl-2-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-2-oxoethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules like this compound often involves multi-step chemical reactions, employing strategies such as diastereoselective routes, which ensure the selectivity of the desired product. For instance, a series of 3-aryl(pyrrolidin-1-yl)butanoic acids were synthesized using a diastereoselective route, which could be relevant for synthesizing structurally related compounds (Procopiou et al., 2018).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and NMR spectroscopy, plays a crucial role in confirming the structure of synthesized compounds. The molecular structure of similar compounds has been elucidated through these techniques, providing insights into the arrangement of atoms and the stereochemistry of the molecule (Kanno et al., 1991).
Chemical Reactions and Properties
The compound's functionality suggests it could participate in various chemical reactions, such as nucleophilic substitutions or additions, given the presence of reactive groups like pyrazole and triazole rings. These functionalities are known for their participation in the formation of complexes with metals or in reactions leading to the synthesis of derivatives with potential biological activities (Mao et al., 2013).
特性
IUPAC Name |
5-butyl-2-[2-[3-(3,5-dimethylpyrazol-1-yl)pyrrolidin-1-yl]-2-oxoethyl]-4-ethyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6O2/c1-5-7-8-17-21-24(19(27)23(17)6-2)13-18(26)22-10-9-16(12-22)25-15(4)11-14(3)20-25/h11,16H,5-10,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASKCEKAFTZTNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=O)N1CC)CC(=O)N2CCC(C2)N3C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-butyl-2-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-2-oxoethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5533143.png)
![N-(4-{[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5533151.png)
![2,3,5-trimethyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5533153.png)


![4-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5533179.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-cyclopropyl-2-pyridinyl]thio}acetamide](/img/structure/B5533186.png)

![4-[(4-fluorophenyl)(hydroxy)acetyl]-1-phenyl-2-piperazinone](/img/structure/B5533197.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5533206.png)

![5,5'-[1,4-phenylenebis(methylenethio)]bis(3-methyl-1H-1,2,4-triazole)](/img/structure/B5533223.png)
